REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([NH2:5])[cH:6][cH:7][cH:8]1.[CH3:32][CH2:33][O:34][C:35](=[O:36])[CH3:37].[CH3:9][CH2:10][N:11]([CH2:12][CH3:13])[CH2:14][CH3:15].[ClH:26].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[c:16]1([CH2:22][C:23](=[O:24])[Cl:25])[cH:17][cH:18][cH:19][cH:20][cH:21]1>>[Br:1][c:2]1[cH:3][c:4]([NH:5][C:23]([CH2:22][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)=[O:24])[cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cc1ccccc1
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Name
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Type
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product
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Smiles
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O=C(Cc1ccccc1)Nc1cccc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |